molecular formula C10H10CaO10 B13360598 Calcium 4-carboxy-2-oxobutanoate

Calcium 4-carboxy-2-oxobutanoate

Cat. No.: B13360598
M. Wt: 330.26 g/mol
InChI Key: MQTJHYQVPBNOHT-UHFFFAOYSA-L
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Description

Calcium 4-carboxy-2-oxobutanoate is a calcium salt of 4-carboxy-2-oxobutanoic acid. This compound is part of the family of oxocarboxylic acids, which are characterized by the presence of both a carboxyl group and a ketone group. These compounds play significant roles in various biochemical pathways and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 4-carboxy-2-oxobutanoate typically involves the neutralization of 4-carboxy-2-oxobutanoic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous process involving the controlled addition of calcium hydroxide to a solution of 4-carboxy-2-oxobutanoic acid. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Calcium 4-carboxy-2-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium 4-carboxy-2-oxobutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of calcium 4-carboxy-2-oxobutanoate involves its interaction with cellular calcium channels and transporters. The compound releases calcium ions, which play a crucial role in signal transduction pathways, muscle contraction, and other physiological processes. The carboxyl and ketone groups also participate in biochemical reactions, influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Calcium 2-oxobutanoate: Similar structure but lacks the carboxyl group at the 4-position.

    Calcium 2-oxoglutarate: Contains an additional carboxyl group, making it a dicarboxylic acid.

    Calcium 2-oxoisovalerate: Has a branched-chain structure.

Uniqueness

Calcium 4-carboxy-2-oxobutanoate is unique due to the presence of both a carboxyl group and a ketone group, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to release calcium ions also adds to its versatility in various applications .

Properties

Molecular Formula

C10H10CaO10

Molecular Weight

330.26 g/mol

IUPAC Name

calcium;5-hydroxy-2,5-dioxopentanoate

InChI

InChI=1S/2C5H6O5.Ca/c2*6-3(5(9)10)1-2-4(7)8;/h2*1-2H2,(H,7,8)(H,9,10);/q;;+2/p-2

InChI Key

MQTJHYQVPBNOHT-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)O)C(=O)C(=O)[O-].C(CC(=O)O)C(=O)C(=O)[O-].[Ca+2]

Origin of Product

United States

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